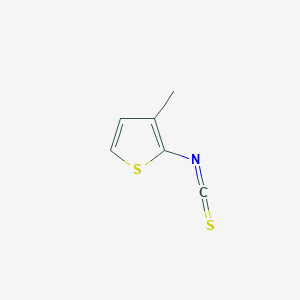
2-Isothiocyanato-3-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-3-methylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and contain a sulfur atom in their five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylthiophene typically involves the reaction of 3-methylthiophene with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 3-methylthiophene with thiophosgene in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and cyanuric acid, has been explored to replace thiophosgene, which is highly toxic and volatile .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanato-3-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alcohols are commonly used under mild conditions.
Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-3-methylthiophene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
2-Methylthiophene: Lacks the isothiocyanate group, making it less reactive.
2,5-Dimethylthiophene: Contains an additional methyl group, altering its chemical properties and reactivity.
Phenyl Isothiocyanate: Contains a phenyl group instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Isothiocyanato-3-methylthiophene is unique due to the combination of the thiophene ring and the isothiocyanate group, which imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H5NS2 |
|---|---|
Peso molecular |
155.2 g/mol |
Nombre IUPAC |
2-isothiocyanato-3-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 |
Clave InChI |
IZPFHKWRLJQSTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


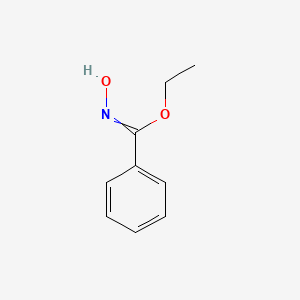

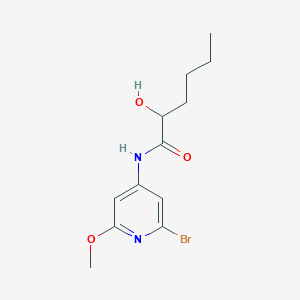
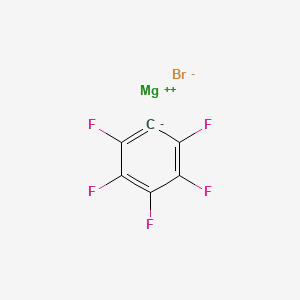
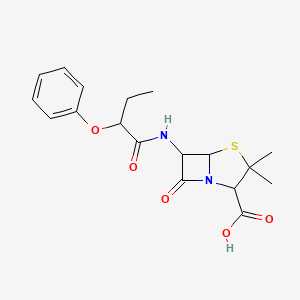
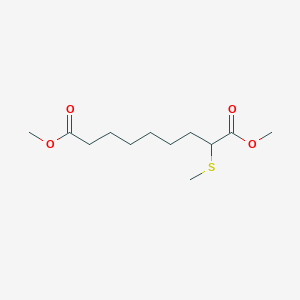
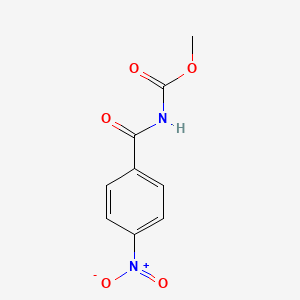

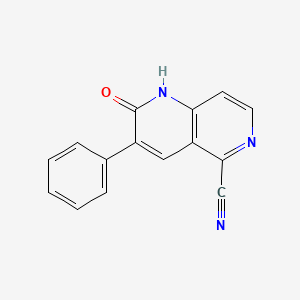
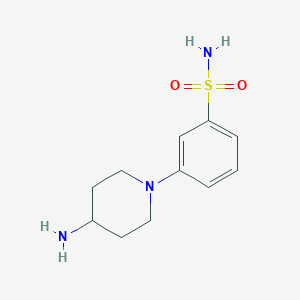
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
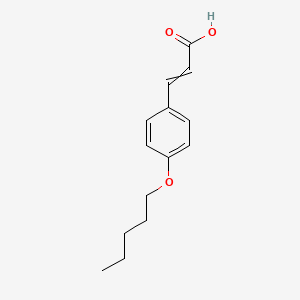
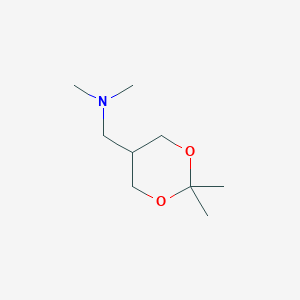
![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
